molecular formula C7H5F3O B048634 2,4,6-Trifluorobenzyl alcohol CAS No. 118289-07-9

2,4,6-Trifluorobenzyl alcohol

Cat. No. B048634
CAS RN: 118289-07-9
M. Wt: 162.11 g/mol
InChI Key: YJQDVBPZXNALEE-UHFFFAOYSA-N
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Description

2,4,6-Trifluorobenzyl alcohol, otherwise known as TFBA, is a versatile organic compound with a wide range of applications in research and industry. It is a colorless liquid with a sweet odor, and is soluble in a variety of solvents. TFBA is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a starting material for the synthesis of other compounds. It is also used as a flavoring agent in food and beverages.

Scientific Research Applications

  • Peptide Synthesis : The S-2,4,6-trimethoxybenzyl (Tmob) group, which is structurally related to 2,4,6-Trifluorobenzyl alcohol, has been identified as a novel cysteine protecting group in peptide synthesis (Munson, García-echeverría, Albericio, & Bárány, 1992).

  • Antioxidants for Polymers : Derivatives like 2,4,6-Tris(hydroxybenzylthio)triazines, related to this compound, are useful as antioxidants in polymers and high molecular weight materials, especially those involving hindered phenols (Garman, 1981).

  • Catalysis in Organic Reactions : Scandium trifluoromethanesulfonate, a compound related to this compound, acts as a highly active Lewis acid catalyst in acylation of alcohols with acid anhydrides and esterification of alcohols by carboxylic acids (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

  • Chemical Protection in Synthesis : 4-Trifluoromethylbenzenepropargyl ethers, which share a functional group with this compound, are stable, minimally sterically hindered alcohol protecting groups used in beta-selective glycosylation reactions (Crich & Karatholuvhu, 2008).

  • Structural Determination via X-ray Diffraction : The structural properties of 2,4,6-trimethoxybenzene derivatives, similar to this compound, can be accurately determined using powder X-ray diffraction data, revealing key similarities and contrasts within this family of materials (Pan, Xu, Cheung, Platts, Harris, Constable, & Housecroft, 2006).

Safety and Hazards

The safety data sheet for 2,4,6-Trifluorobenzyl alcohol suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It also recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

(2,4,6-trifluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQDVBPZXNALEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CO)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380342
Record name 2,4,6-Trifluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

118289-07-9
Record name 2,4,6-Trifluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 118289-07-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 4.1 grams (0.023 mole) of 2,4,6-trifluorobenzoic acid in 50 ml of anhydrous tetrahydrofuran, under a nitrogen atmosphere was added dropwise 4.0 grams (0.047 mole) of borane-tetrahydrofuran complex (as 46.6 ml of a 1.0 molar solution in tetrahydrofuran). The addition caused the reaction mixture to foam. Upon completion of addition the reaction mixture was stirred at ambient temperature for two hours, then was heated under reflux for one hour. The reaction mixture was cooled and 50 ml of water was cautiously added. The tetrahydrofuran was removed under reduced pressure and the residue washed into a separatory funnel with 100 ml of aqueous 2N sodium hydroxide. The mixture was extracted with three 100 ml portions of methylene chloride. The combined extracts were dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to give 3.2 grams of 2,4,6-trifluorophenylmethyl alcohol as an oil.
Quantity
4.1 g
Type
reactant
Reaction Step One
[Compound]
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solution
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
Type
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Name
Quantity
50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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